molecular formula C14H12FNO2 B4691770 3-[(4-fluorobenzyl)oxy]benzamide

3-[(4-fluorobenzyl)oxy]benzamide

Cat. No. B4691770
M. Wt: 245.25 g/mol
InChI Key: NKESOALIWGLWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)oxy]benzamide, also known as ABT-639, is a chemical compound that has been extensively studied for its potential use as a pain reliever. It belongs to the class of compounds known as TRPV1 antagonists, which work by blocking the activity of a receptor in the body that is involved in pain sensation.

Scientific Research Applications

3-[(4-fluorobenzyl)oxy]benzamide has been extensively studied for its potential use as a pain reliever, particularly for chronic pain conditions such as neuropathic pain and osteoarthritis. It has been shown to be effective in preclinical studies in animal models, and has also been tested in clinical trials in humans. In addition to its potential use as a pain reliever, this compound has also been studied for its potential use in the treatment of other conditions such as anxiety and depression.

Mechanism of Action

3-[(4-fluorobenzyl)oxy]benzamide works by blocking the activity of the TRPV1 receptor, which is involved in pain sensation. This receptor is found in nerve cells throughout the body, and is activated by various stimuli such as heat, acid, and capsaicin (the compound that gives chili peppers their spicy taste). By blocking the activity of this receptor, this compound can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
In addition to its effects on pain sensation, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models, which may be beneficial for conditions such as rheumatoid arthritis. It has also been shown to have anxiolytic (anti-anxiety) effects in animal models, which may have implications for its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4-fluorobenzyl)oxy]benzamide is that it has been extensively studied in both animal models and humans, and has shown promising results in preclinical and clinical studies. This makes it a potentially useful tool for researchers studying pain and related conditions. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are several potential future directions for research on 3-[(4-fluorobenzyl)oxy]benzamide. One area of interest is the potential use of TRPV1 antagonists in the treatment of other conditions beyond pain, such as anxiety and depression. Another area of interest is the development of more selective TRPV1 antagonists that can target specific subtypes of the receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKESOALIWGLWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-hydroxybenzamide (2.0 mM) under nitrogen was added anhydrous acetonitrile (30 ml), potassium carbonate (2.0 mM), and p-fluorobenzyl bromide (2.0 mM). The mixture was refluxed for 14 hours, and the progress of the reaction monitored by TLC. The excess solvent was removed under vacuum, until dry, and the title compound was recrystallised from hot dichloromethane (minimum amount), and petrol ether 40/60. A white crystalline solid was isolated and dried. Melting point: 161-162° C. Infrared data: KBr disc: cm-1 : 3366; 3171; 1H NMR: d6DMSO: δ=5.23 (s; 2H; CH2); 7.26-7.68 (m; 9H; NH; aromatics); 8.11 (s; 1H; H4);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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